molecular formula C17H15BrN2OS2 B3658265 N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

Cat. No.: B3658265
M. Wt: 407.4 g/mol
InChI Key: ACYJLTJYDIGIFQ-UHFFFAOYSA-N
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Description

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound that features a benzothiazole ring substituted with a bromobenzyl sulfanyl group and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Bromobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a bromobenzyl halide with a thiol group on the benzothiazole ring.

    Attachment of the Propanamide Moiety: The final step is the acylation of the benzothiazole derivative with propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzothiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}butanamide
  • **N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-butoxybenzamide
  • **2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzyl sulfanyl group allows for versatile chemical modifications, while the benzothiazole ring provides a rigid and planar structure that can interact with biological targets.

Properties

IUPAC Name

N-[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS2/c1-2-16(21)19-13-7-8-14-15(9-13)23-17(20-14)22-10-11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYJLTJYDIGIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
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N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide

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